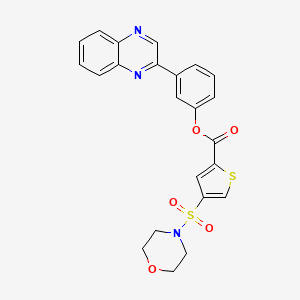![molecular formula C19H30ClNO3 B4410868 4-{4-[2-(allyloxy)phenoxy]butyl}-2,6-dimethylmorpholine hydrochloride](/img/structure/B4410868.png)
4-{4-[2-(allyloxy)phenoxy]butyl}-2,6-dimethylmorpholine hydrochloride
Overview
Description
4-{4-[2-(allyloxy)phenoxy]butyl}-2,6-dimethylmorpholine hydrochloride, also known as ADMO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ADMO is a morpholine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of 4-{4-[2-(allyloxy)phenoxy]butyl}-2,6-dimethylmorpholine hydrochloride is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Studies have shown that this compound can inhibit the activity of histone deacetylases, which are enzymes involved in gene expression regulation. This compound has also been found to inhibit the activity of the protein kinase C pathway, which is involved in cell signaling and growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of fungal growth, and the suppression of viral replication. This compound has also been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 4-{4-[2-(allyloxy)phenoxy]butyl}-2,6-dimethylmorpholine hydrochloride in lab experiments is its high solubility in water, which makes it easy to work with. Additionally, this compound has been found to have low toxicity, making it safe for use in lab experiments. However, one limitation of using this compound is its relatively high cost, which may limit its use in some research settings.
Future Directions
There are several future directions for research on 4-{4-[2-(allyloxy)phenoxy]butyl}-2,6-dimethylmorpholine hydrochloride, including further studies on its mechanism of action and potential applications in cancer treatment, antifungal therapy, and antiviral therapy. Additionally, research could focus on developing more cost-effective synthesis methods for this compound and exploring its potential use in other scientific fields.
Scientific Research Applications
4-{4-[2-(allyloxy)phenoxy]butyl}-2,6-dimethylmorpholine hydrochloride has been used in various scientific research applications, including as a potential anticancer agent, antifungal agent, and antiviral agent. Studies have shown that this compound has the potential to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. This compound has also been shown to have antifungal properties, making it a potential treatment for fungal infections. Additionally, this compound has been found to have antiviral activity against the hepatitis C virus, indicating its potential as an antiviral agent.
properties
IUPAC Name |
2,6-dimethyl-4-[4-(2-prop-2-enoxyphenoxy)butyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO3.ClH/c1-4-12-21-18-9-5-6-10-19(18)22-13-8-7-11-20-14-16(2)23-17(3)15-20;/h4-6,9-10,16-17H,1,7-8,11-15H2,2-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQIHZJGCNJWDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCCCOC2=CC=CC=C2OCC=C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-5-(methylthio)-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B4410786.png)
![N-(2-{[2-(3,4-dimethoxyphenyl)acetyl]amino}phenyl)pentanamide](/img/structure/B4410788.png)
![5-nitro-N-[2-(1-pyrrolidinyl)phenyl]-2-furamide](/img/structure/B4410796.png)
![N-(4-chloro-2-fluorophenyl)-2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4410801.png)
![N-allyl-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4410809.png)

![5-chloro-2-[4-(2,6-dimethylmorpholin-4-yl)butoxy]benzaldehyde hydrochloride](/img/structure/B4410840.png)
![4-amino-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-pyrimidinecarbonitrile](/img/structure/B4410848.png)


![1-[2-(4-biphenylyloxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4410859.png)
![N-(4-ethoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]propanamide](/img/structure/B4410862.png)

![ethyl 3-[(3-ethoxybenzoyl)amino]benzoate](/img/structure/B4410897.png)